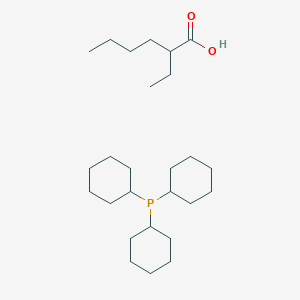
2-Ethylhexanoic acid--tricyclohexylphosphane (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexanoic acid–tricyclohexylphosphane (1/1) is a coordination complex formed between 2-Ethylhexanoic acid and tricyclohexylphosphane
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexanoic acid–tricyclohexylphosphane (1/1) typically involves the reaction of 2-Ethylhexanoic acid with tricyclohexylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of 2-Ethylhexanoic acid–tricyclohexylphosphane (1/1) may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylhexanoic acid–tricyclohexylphosphane (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The complex can participate in substitution reactions where one ligand is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction can produce lower oxidation state species.
Aplicaciones Científicas De Investigación
2-Ethylhexanoic acid–tricyclohexylphosphane (1/1) has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound can be used in studies involving enzyme mimetics and as a probe for understanding biological redox processes.
Industry: It is employed in the production of specialty chemicals and materials, such as coatings and adhesives.
Mecanismo De Acción
The mechanism by which 2-Ethylhexanoic acid–tricyclohexylphosphane (1/1) exerts its effects involves coordination chemistry principles. The tricyclohexylphosphane ligand can donate electron density to the metal center, stabilizing various oxidation states and facilitating catalytic activity. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethylhexanoic acid: A carboxylic acid used to prepare lipophilic metal derivatives.
Tricyclohexylphosphane: A phosphine ligand known for its steric bulk and electron-donating properties.
Uniqueness
2-Ethylhexanoic acid–tricyclohexylphosphane (1/1) is unique due to the combination of the lipophilic nature of 2-Ethylhexanoic acid and the steric and electronic properties of tricyclohexylphosphane. This combination results in a compound with distinct reactivity and stability, making it valuable for specific catalytic and material science applications.
Propiedades
Número CAS |
845297-41-8 |
|---|---|
Fórmula molecular |
C26H49O2P |
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
2-ethylhexanoic acid;tricyclohexylphosphane |
InChI |
InChI=1S/C18H33P.C8H16O2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-5-6-7(4-2)8(9)10/h16-18H,1-15H2;7H,3-6H2,1-2H3,(H,9,10) |
Clave InChI |
LXZDLGSGTKXSBB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)O.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


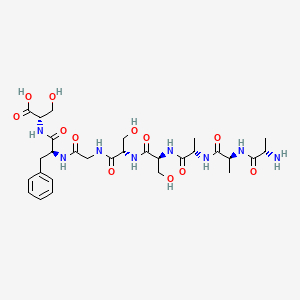
![3-(2-{2-[(2R)-2-Methylpyrrolidin-1-yl]ethyl}-1-benzofuran-5-yl)quinoline](/img/structure/B15161337.png)
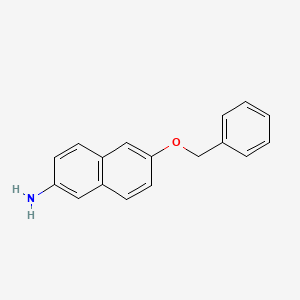
![(2-Azido-5-methoxyphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B15161345.png)


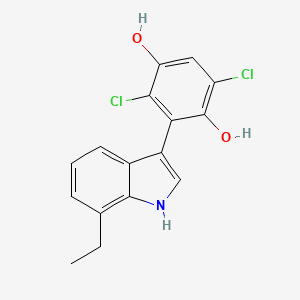

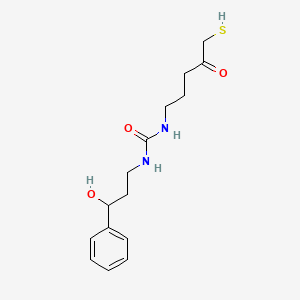

![3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B15161387.png)
![N,N'-(Ethane-1,2-diyl)bis[2-(2-formylphenoxy)acetamide]](/img/structure/B15161395.png)
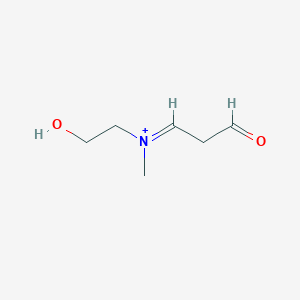
![6,6'-[1,2-Phenylenebis(oxy)]di(hexan-1-ol)](/img/structure/B15161425.png)
